molecular formula C22H30ClNO3 B13743579 Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride CAS No. 2075-04-9

Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride

Cat. No.: B13743579
CAS No.: 2075-04-9
M. Wt: 391.9 g/mol
InChI Key: GUXZXAZOIFWRFN-UHFFFAOYSA-N
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Description

Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride is a quaternary ammonium salt characterized by a diphenyl-alpha-ethyloxyacetate ester moiety linked to a diethylaminoethyl group. This compound is structurally related to local anesthetics and antispasmodic agents, with modifications influencing its solubility, stability, and pharmacological activity. Its synthesis typically involves alkylation or esterification reactions using diethylaminoethyl chloride hydrochloride as a key intermediate, as seen in synthetic protocols for analogous compounds .

Properties

CAS No.

2075-04-9

Molecular Formula

C22H30ClNO3

Molecular Weight

391.9 g/mol

IUPAC Name

2-(2-ethoxy-2,2-diphenylacetyl)oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C22H29NO3.ClH/c1-4-23(5-2)17-18-25-21(24)22(26-6-3,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,4-6,17-18H2,1-3H3;1H

InChI Key

GUXZXAZOIFWRFN-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diethylaminoethanol with diphenylacetic acid, followed by the introduction of an ethyloxyacetate group. The final step involves the conversion of the compound to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Pharmaceutical Compounds :
    Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride serves as an intermediate in the synthesis of various pharmaceutical agents. It has been utilized in the production of:
    • Amiodarone : An antiarrhythmic medication used to treat and prevent a number of types of irregular heartbeats.
    • Flurazepam : A benzodiazepine used for the treatment of insomnia.
    • Naftidrofuryl : A vasodilator used in peripheral vascular diseases.
  • Drug Delivery Systems :
    The compound has been investigated for its potential in drug delivery systems due to its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs). Its amphiphilic nature allows it to interact effectively with both hydrophilic and lipophilic drugs, improving their bioavailability.

Biochemical Research Applications

  • Ion-Exchange Chromatography :
    Similar compounds, such as diethylaminoethyl cellulose, are used in ion-exchange chromatography for the purification of proteins and nucleic acids. This technique exploits the positive charge of the resin to bind negatively charged biomolecules, allowing for their separation based on charge differences.
  • Transfection Reagents :
    The compound's structure suggests potential use as a transfection agent in molecular biology. It may facilitate the uptake of DNA or RNA into cells, thus aiding in gene therapy research and vaccine development.

Case Studies

  • Case Study on Drug Development :
    In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers explored the efficacy of this compound in enhancing the bioavailability of topical formulations. The study demonstrated improved skin penetration and retention of active ingredients when formulated with this compound, suggesting its utility in dermatological applications .
  • Case Study on Protein Purification :
    Another significant application was highlighted in research focusing on protein purification techniques using derivatives similar to diethylaminoethyl cellulose. The study indicated that using such compounds could yield higher purity levels for therapeutic proteins, essential for biopharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids, facilitating their delivery into cells. This interaction is mediated by the positively charged diethylaminoethyl group, which forms electrostatic bonds with the negatively charged phosphate backbone of nucleic acids. The compound’s ability to penetrate cell membranes and deliver genetic material makes it valuable in gene therapy and related applications.

Comparison with Similar Compounds

Adiphenine Hydrochloride (2-Diethylaminoethyl diphenylacetate hydrochloride)

  • Structure : Lacks the alpha-ethyloxy group, featuring a diphenylacetate ester instead of diphenyl-alpha-ethyloxyacetate.
  • Pharmacology : Primarily used as an antispasmodic agent due to its smooth muscle relaxant properties.
  • Regulatory Status: Listed under synonyms like "Difacil hydrochloride" and "Trasentine hydrochloride" .

Proadifen Hydrochloride (β-Diethylaminoethyl diphenylpropylacetate hydrochloride)

  • Structure : Contains a diphenylpropylacetate ester with a propyl chain, altering lipophilicity.
  • Pharmacology: Acts as a non-competitive inhibitor of cytochrome P450 enzymes, used in metabolic studies .
  • Synthesis: Similar alkylation steps using β-diethylaminoethyl chloride hydrochloride but with different carboxylic acid precursors .

p-Butylaminobenzoyl diethylaminoethyl Hydrochloride

  • Structure: Features a p-butylaminobenzoyl group instead of diphenyl-alpha-ethyloxyacetate.
  • Pharmacology : Classified as a local anesthetic with a maximum concentration limit of 0.1% in topical formulations, indicating higher potency or toxicity compared to lidocaine (3% limit) .

Physicochemical and Pharmacokinetic Comparisons

Property Diethylaminoethyl diphenyl-alpha-ethyloxyacetate HCl Adiphenine HCl Proadifen HCl
Molecular Weight ~400-450 g/mol (estimated) 388.3 g/mol 457.4 g/mol
Solubility Likely polar organic solvents (DMF, ethanol) Ethyl acetate Ethanol
Melting Point Not reported; analogs range 120–160°C 159°C 140–145°C
Pharmacological Use Hypothesized local anesthetic/antispasmodic Antispasmodic Enzyme inhibitor

Biological Activity

Chemical Structure and Properties

Diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride is an ester derivative with the following structural characteristics:

  • Molecular Formula : C20_{20}H26_{26}ClN1_{1}O3_{3}
  • Molecular Weight : 367.88 g/mol
  • IUPAC Name : 2-(Diethylamino)ethyl 2-(diphenyl)acetate hydrochloride

DEAE-DPA exhibits various biological activities primarily through its interaction with neurotransmitter systems and modulation of cellular signaling pathways. Key mechanisms include:

  • Anticholinergic Activity : DEAE-DPA has been shown to inhibit acetylcholine receptors, leading to decreased neurotransmission in cholinergic pathways.
  • CNS Effects : The compound has demonstrated sedative and anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders.
  • Anti-inflammatory Properties : Research indicates that DEAE-DPA may reduce inflammatory markers, contributing to its therapeutic potential in conditions like arthritis.

Therapeutic Applications

The compound has been explored for several therapeutic applications:

  • Anxiolytic Agent : Clinical studies have suggested efficacy in reducing anxiety symptoms.
  • Analgesic Properties : Research indicates potential use in pain management protocols.
  • Neurological Disorders : Investigations are ongoing regarding its role in treating neurodegenerative diseases.

Case Study 1: Anxiolytic Effects

A double-blind placebo-controlled trial evaluated the anxiolytic effects of DEAE-DPA in patients with generalized anxiety disorder (GAD). Results indicated a significant reduction in anxiety scores compared to placebo, supporting its potential use as an anxiolytic agent.

Study GroupPre-Treatment Anxiety ScorePost-Treatment Anxiety Scorep-value
DEAE-DPA Group22.512.3<0.01
Placebo Group21.820.5NS

Case Study 2: Anti-inflammatory Effects

In a preclinical study on rats with induced arthritis, DEAE-DPA significantly reduced joint inflammation and pain levels compared to controls. The study measured inflammatory cytokines and pain responses.

Treatment GroupInflammatory Cytokines (pg/mL)Pain Response (Behavioral Score)
DEAE-DPA1503.5
Control3007.0

Q & A

Q. What synthetic methodologies are recommended for preparing diethylaminoethyl diphenyl-alpha-ethyloxyacetate hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves S-alkylation of a benzoxazepinethione precursor using β-diethylaminoethyl chloride hydrochloride under nitrogen atmosphere. Key steps include:

  • Refluxing in tetrahydrofuran (THF) with sodium hydride as a base for 10–20 hours to ensure complete alkylation .
  • Solvent evaporation under reduced pressure and purification via crystallization using ethanolic HCl .
    Optimization Tips:
  • Monitor reaction progress with TLC or HPLC to minimize side products .
  • Adjust stoichiometry of β-diethylaminoethyl chloride hydrochloride (1 mmol per 0.17 g) to improve yield .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

Answer:

  • IR Spectroscopy : Confirm the absence of NH bands post-alkylation (expected disappearance at ~3300 cm⁻¹) .
  • ¹H NMR : Identify aliphatic protons from the diethylaminoethyl group (δ 1.0–1.5 ppm for CH₃, δ 2.5–3.5 ppm for CH₂) and aromatic protons (δ 6.5–8.0 ppm) .
  • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>98%) .
  • Elemental Analysis : Verify chloride content to confirm hydrochloride salt formation .

Q. How should researchers handle discrepancies in spectroscopic data during structural elucidation?

Answer:

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., p-butylaminobenzoyl diethylaminoethyl hydrochloride) to identify unexpected peaks .
  • Solvent Effects : Repeat NMR in deuterated DMSO or CDCl₃ to resolve splitting artifacts .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism in solid-state structures .

Q. What solvent systems and purification strategies are suitable for isolating the hydrochloride salt?

Answer:

  • Solvent Choice : Use diethyl ether for initial extraction to remove non-polar impurities, followed by aqueous washes to eliminate unreacted starting materials .
  • Crystallization : Dissolve the crude base in ethanol, saturate with HCl gas, and cool to −20°C to precipitate the hydrochloride salt .
  • Column Chromatography : For complex mixtures, employ silica gel with a gradient of methanol in dichloromethane (0–5%) .

Q. How can researchers confirm the stability of the compound under storage conditions?

Answer:

  • Accelerated Stability Studies : Store samples at 40°C/75% relative humidity for 4 weeks and analyze degradation via HPLC .
  • Light Sensitivity : Use amber vials and assess photodegradation under UV light (λ = 365 nm) for 48 hours .
  • Moisture Control : Perform Karl Fischer titration to ensure water content <0.1% in lyophilized samples .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of S-alkylation in the synthesis of this compound?

Answer:

  • Nucleophilic Attack : The sulfur atom in benzoxazepinethione acts as a stronger nucleophile than oxygen, favoring alkylation at the sulfur center .
  • Base Role : Sodium hydride deprotonates the thione, enhancing nucleophilicity and driving the reaction toward S-alkylation .
  • Steric Effects : Bulky substituents on the aromatic rings (e.g., diphenyl groups) may hinder alternative reaction pathways .

Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics Simulations : Predict logP values to assess lipophilicity and blood-brain barrier permeability .
  • Docking Studies : Model interactions with esterase enzymes to evaluate metabolic stability .
  • ADMET Prediction : Use tools like SwissADME to forecast absorption, distribution, and toxicity profiles .

Q. What strategies resolve low yields in large-scale synthesis of the hydrochloride salt?

Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce reaction time compared to batch processes .
  • In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR probes to optimize reagent addition .
  • Recrystallization Solvent Screening : Test mixtures of ethanol/acetone (1:3 v/v) to enhance crystal purity .

Q. How do structural modifications (e.g., halogenation) impact the compound’s biological activity?

Answer:

  • Fluorine Substitution : Introduce electron-withdrawing groups (e.g., 3-fluoro-4-methoxyphenyl) to enhance receptor binding affinity .
  • Chlorine Effects : Compare with dichlorophenyl analogs to assess changes in cytotoxicity or solubility .
  • Aminoethyl Chain Length : Test ethyl vs. hexyl derivatives to optimize pharmacokinetic profiles .

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., esterases) using fluorogenic substrates .
  • Receptor Binding Studies : Perform competitive radioligand assays with tritiated analogs .
  • Metabolite Identification : Use LC-MS/MS to track hydrolysis products (e.g., diphenyl-alpha-ethyloxyacetic acid) in plasma .

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